

Cambendazole: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **Cambendazole**, a broad-spectrum benzimidazole anthelmintic. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

Cambendazole, with the CAS Registry Number 26097-80-3, is chemically known as propan-2-yl N-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]carbamate[1]. It belongs to the benzimidazole class of organic compounds, which are characterized by a fused benzene and imidazole ring system[2]. The structure of **Cambendazole** features this core benzimidazole scaffold substituted at the 2-position with a thiazole ring and at the 5-position with an isopropyl carbamate group.

Table 1: Chemical Identifiers for Cambendazole



| Identifier | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | propan-2-yl N-[2-(1,3-thiazol-4- yl)-3H-benzimidazol-5- yl]carbamate | [1] |
| CAS Number | 26097-80-3 | [3][4] |
| Molecular Formula | C14H14N4O2S | _ |
| SMILES | CC(C)OC(=0)NC1=CC2=C(C =C1)N=C(N2)C3=CSC=N3 | |
| InChI Key | QZWHWHNCPFEXLL- UHFFFAOYSA-N | |
| Synonyms | MK-905, Novazole, Bonlam, Camvet | _ |

Physicochemical Properties

Cambendazole is a white to light yellow, odorless crystalline solid. Its physicochemical properties are critical for its formulation, dissolution, and bioavailability.

Table 2: Physicochemical Properties of Cambendazole

| Molecular Weight 302.35 g/mol Melting Point 212-214 °C 238-240 °C (with decomposition) | Property | Value | Source(s) |
|--|------------------------|--------------------------|-----------|
| 238-240 °C (with decomposition) | Molecular Weight | 302.35 g/mol | |
| decomposition) | Melting Point | 212-214 °C | |
| | • | | |
| logP (Predicted) 2.90 - 3.06 | logP (Predicted) | 2.90 - 3.06 | |
| pKa (Strongest Acidic) 9.99 - 10.21 (Predicted) | pKa (Strongest Acidic) | 9.99 - 10.21 (Predicted) | |
| pKa (Strongest Basic) 3.93 (Predicted) | pKa (Strongest Basic) | 3.93 (Predicted) | |
| Polar Surface Area 79.9 - 108 Å ² | Polar Surface Area | 79.9 - 108 Ų | |



Solubility

The solubility of **Cambendazole** is a key factor influencing its absorption. It is practically insoluble in water but shows solubility in various organic solvents and formulation vehicles.

Table 3: Solubility of Cambendazole

| Solvent | Solubility |
|---|---|
| Water | 0.02 mg/mL (Practically insoluble) |
| 0.1M HCI | Very slightly soluble |
| DMSO | 10 mg/mL |
| 45 mg/mL (Sonication recommended) | |
| 100 mg/mL (Ultrasonic recommended) | _ |
| DMF | 10 mg/mL |
| Ethanol | Soluble |
| Acetone | Sparingly soluble |
| Benzene | Slightly soluble |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.0 - 2.5 mg/mL (Ultrasonic/Sonication needed) |
| 10% DMSO + 90% (20% SBE- β-CD in Saline) | 2.5 mg/mL (Ultrasonic needed) |
| 10% DMSO + 90% Corn Oil | 2.5 mg/mL (Ultrasonic needed) |

Mechanism of Action: Tubulin Polymerization Inhibition

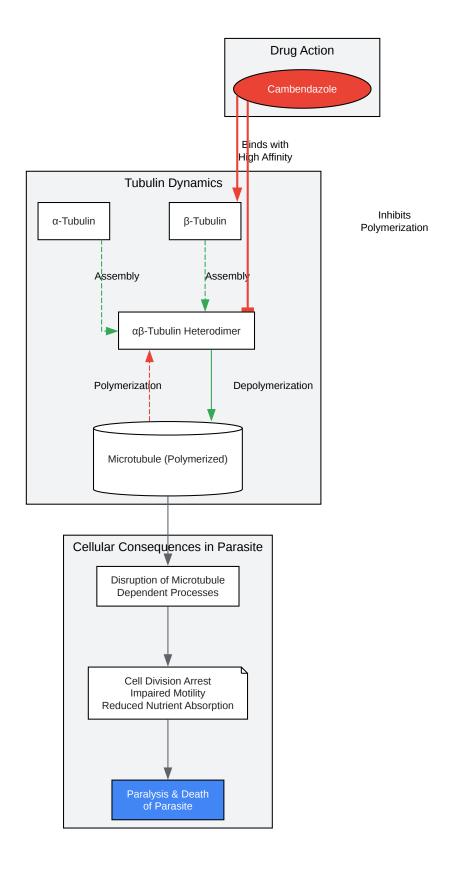


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The primary anthelmintic mechanism of **Cambendazole**, like other benzimidazoles, is the disruption of microtubule formation in parasitic cells. This is achieved through the specific binding to the β -tubulin subunit of the tubulin heterodimer. This binding event inhibits the polymerization of tubulin into microtubules, which are essential cytoskeletal structures for vital cellular functions in parasites, including cell division, motility, and nutrient uptake. The selective toxicity of **Cambendazole** is attributed to its significantly higher binding affinity for parasitic β -tubulin compared to the mammalian counterpart. This disruption leads to the paralysis and eventual death of the parasite.





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Mechanism of Cambendazole action on parasitic tubulin.



Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, proprietary protocols for **Cambendazole** are not publicly available, this section outlines standard methodologies applicable to its study.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay is a standard method to quantify the inhibitory effect of a compound on microtubule formation. It measures the increase in fluorescence of a reporter dye (e.g., DAPI) as it incorporates into newly formed microtubules.

- 1. Materials and Reagents:
- Purified tubulin (>99% pure)
- General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- Guanosine triphosphate (GTP)
- Glycerol
- Fluorescent reporter dye (e.g., DAPI)
- Test compound (Cambendazole) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as stabilizer)
- DMSO (for dissolving compounds)
- Black, opaque 96-well microplate
- Fluorescence plate reader with temperature control (37°C) and appropriate filters (e.g., Ex: ~360 nm, Em: ~450 nm)
- 2. Procedure:



- Compound Preparation: Prepare a 10x stock solution of Cambendazole and control compounds in General Tubulin Buffer containing a small percentage of DMSO (e.g., 10%).
 Perform serial dilutions to create a range of test concentrations.
- Plate Preparation: Pre-warm the 96-well plate to 37°C. Add 10 μL of the 10x compound dilutions (or vehicle control) to the appropriate wells.
- Master Mix Preparation: On ice, prepare the Tubulin Master Mix. For a final reaction volume of 100 μL per well, this may consist of General Tubulin Buffer, glycerol, GTP (final concentration ~1 mM), fluorescent reporter, and tubulin (final concentration ~3 mg/mL).
- Initiation of Polymerization: Initiate the reaction by adding 90 μL of the cold Tubulin Master Mix to each well.
- Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
- 3. Data Analysis:
- Plot fluorescence intensity versus time for each concentration.
- Calculate the rate of polymerization (e.g., the slope of the linear phase).
- Calculate the percentage of inhibition for each concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.



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References

- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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